molecular formula C18H17N3O2S2 B2518594 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 477215-65-9

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B2518594
CAS No.: 477215-65-9
M. Wt: 371.47
InChI Key: LLPPYVRKRVGXLL-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(benzylthio)-1,3,4-thiadiazole-2-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or acetonitrile, and may require specific temperatures and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. It may also interfere with the synthesis of nucleic acids and proteins, further inhibiting cancer cell growth . In microbial cells, the compound can disrupt cell membrane integrity and inhibit essential metabolic processes, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern and the presence of both benzylthio and ethoxybenzamide groups.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)16(22)19-17-20-21-18(25-17)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPYVRKRVGXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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